molecular formula C10H11N3 B2382543 4-Methylquinoline-2,6-Diamine CAS No. 1823958-42-4

4-Methylquinoline-2,6-Diamine

Cat. No.: B2382543
CAS No.: 1823958-42-4
M. Wt: 173.219
InChI Key: RTLBVOMPQYBAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylquinoline-2,6-Diamine is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are characterized by a benzene ring fused to a pyridine ring The presence of two amino groups at positions 2 and 6, along with a methyl group at position 4, makes this compound a unique derivative of quinoline

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 4-Methylquinoline-2,6-Diamine is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinoline-2,6-Diamine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. In this method, aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline.

Another method involves the Friedländer synthesis, where aniline reacts with an aldehyde or ketone to form quinoline derivatives. The specific introduction of amino and methyl groups can be tailored through the choice of starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Skraup synthesis is favored due to its high yield and scalability. The reaction conditions are optimized to ensure the efficient introduction of functional groups, and purification steps are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylquinoline-2,6-Diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine in nitrobenzene.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: 4-Bromoquinoline derivatives.

Scientific Research Applications

4-Methylquinoline-2,6-Diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: In material science, this compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial activity, particularly in drugs like chloroquine.

    2,6-Diaminoquinoline: Studied for its potential antimicrobial properties.

    4-Methylquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

4-Methylquinoline-2,6-Diamine is unique due to the combination of its functional groups. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and the exploration of new biological activities.

Properties

IUPAC Name

4-methylquinoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBVOMPQYBAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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